5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13730002
InChI: InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2
SMILES: C1CC1CN2C=CC3=CC(=CN=C32)Br
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol

5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC13730002

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
IUPAC Name 5-bromo-1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2
Standard InChI Key IVOPSZDQFIEPJP-UHFFFAOYSA-N
SMILES C1CC1CN2C=CC3=CC(=CN=C32)Br
Canonical SMILES C1CC1CN2C=CC3=CC(=CN=C32)Br

Introduction

5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. It features a bromine atom and a cyclopropylmethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Key Characteristics:

  • Molecular Formula: C11H11BrN2

  • Molecular Weight: Approximately 251.12 g/mol

  • InChI: InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2

  • InChIKey: IVOPSZDQFIEPJP-UHFFFAOYSA-N

Structural Features:

FeatureDescription
Core StructurePyrrolo[2,3-b]pyridine
SubstituentsBromine at position 5, cyclopropylmethyl at position 1
Molecular FormulaC11H11BrN2

Synthesis and Production

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis methods. These may include reactions such as nucleophilic substitution, cross-coupling, and cyclization reactions. For large-scale production, continuous flow reactors and automated systems can enhance efficiency and yield. Purification methods like crystallization or chromatography are crucial for obtaining high purity.

Biological Activities and Applications

While specific biological activities of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For example, pyrrolopyridine derivatives have been explored as kinase inhibitors and anticancer agents .

Potential Applications:

  • Cancer Therapy: Similar compounds have been studied for their ability to inhibit cancer cell growth.

  • Inflammation: Potential anti-inflammatory properties due to the heterocyclic core.

Related Compounds and Comparison

Several compounds share structural similarities with 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine, including other pyrrolopyridine derivatives. These compounds often exhibit diverse biological activities based on their specific substituents and core structures.

Comparison Table:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine, pyrrolo[2,3-b]pyridine coreDifferent substituent at position 1
6-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridineBromine, cyclopropylmethyl, pyrrolo[3,2-b]pyridine coreDifferent core structure and position of bromine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator